

# Spectroscopic Data of Funebral: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Funebral*

Cat. No.: *B009795*

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for two natural products that have been identified as "**Funebral**" in scientific literature. The primary focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presented in a clear and structured format for researchers, scientists, and drug development professionals. This document also includes detailed experimental protocols and a workflow diagram for spectroscopic analysis.

## Funebral: A Casbane-Type Diterpenoid from Lobophytum sp.

A novel casbane-type diterpenoid, while not explicitly named **Funebral** in the primary text, is identified as compound 1 in a 2016 study by Thao et al. published in *Molecules*. This compound was isolated from an Okinawan soft coral, *Lobophytum* sp.<sup>[1]</sup>. The structure was elucidated through extensive spectroscopic analysis<sup>[1]</sup>.

## Mass Spectrometry (MS) Data

High-resolution nanospray-ionization mass spectrometry (HRNSIMS) was used to determine the molecular formula of the casbane diterpenoid **Funebral**<sup>[1]</sup>.

Ion	Observed m/z	Calculated m/z	Molecular Formula
[M + H] <sup>+</sup>	305.2470	305.2475	C <sub>20</sub> H <sub>33</sub> O <sub>2</sub>

## Nuclear Magnetic Resonance (NMR) Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data were recorded in  $\text{CDCl}_3$  and are presented in the table below<sup>[1]</sup>.

Position	$^{13}\text{C}$ ( $\delta\text{C}$ , mult.)	$^1\text{H}$ ( $\delta\text{H}$ , mult., J in Hz)
1	31.4, CH	0.65, ddd (3.1, 9.0, 11.2)
2	25.3, CH	1.22, dd (9.5, 9.0)
3	126.0, CH	5.09, d (9.5)
4	137.1, C	
5	79.2, CH	4.09, dd (4.4, 11.0)
6	33.0, CH <sub>2</sub>	2.34, m; 2.44, m
7	124.1, CH	4.90, t (6.9)
8	131.3, C	
9	51.9, CH <sub>2</sub>	3.15, d (14.7); 2.82, d (14.7)
10	210.6, C	
11	31.6, CH	1.88, m
12	52.4, CH <sub>2</sub>	2.22, d (7.0)
13	37.2, CH <sub>2</sub>	1.15, m
14	23.8, CH <sub>2</sub>	1.59, m; 0.75, m
15	27.8, C	
16	15.7, CH <sub>3</sub>	1.01, s
17	29.1, CH <sub>3</sub>	1.05, s
18	10.3, CH <sub>3</sub>	1.64, s
19	17.8, CH <sub>3</sub>	1.74, s
20	20.4, CH <sub>3</sub>	0.91, d (6.6)

## Experimental Protocols

**Isolation:** The soft coral *Lobophytum* sp. was collected and extracted with acetone. The acetone extract was then partitioned between ethyl acetate and water. The ethyl acetate portion underwent repeated chromatographic and HPLC purification to isolate the pure compound[1].

**Mass Spectrometry:** High-resolution mass spectra were acquired on an LTQ Orbitrap hybrid mass spectrometer equipped with a nanospray ionization (NSI) source[1].

**NMR Spectroscopy:** 1D and 2D NMR spectra were recorded on a Bruker AVANCE III 700 spectrometer. The <sup>1</sup>H NMR spectra were recorded at 700 MHz and <sup>13</sup>C NMR spectra at 175 MHz in CDCl<sub>3</sub>. Chemical shifts are reported in ppm (δ) and referenced to the solvent signals (δ<sub>H</sub> 7.26 and δ<sub>C</sub> 77.16 for CDCl<sub>3</sub>). Coupling constants (J) are reported in Hertz (Hz)[1].

## Funebrial: A Pyrrole Lactone Alkaloid from *Quararibea funebris*

**Funebrial** is a pyrrole lactone alkaloid isolated from the flowers of *Quararibea funebris*. Its structure was elucidated in a 1986 study by Zennie et al. published in the Journal of Natural Products[2].

### Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) established the molecular formula of **Funebrial**. The mass spectrum also showed key fragments[3].

Molecular Formula	Key MS Fragments (m/z)
C <sub>12</sub> H <sub>11</sub> NO <sub>4</sub>	208 (M-29), 124 (M-lactone)

### Nuclear Magnetic Resonance (NMR) Data

The <sup>1</sup>H and <sup>13</sup>C NMR data for the pyrrole lactone alkaloid **Funebrial** are presented below[3].

#### <sup>1</sup>H-NMR Data

Proton Position	$\delta$ (ppm) in DMSO-d6	$\delta$ (ppm) in CDCl3
3	7.22 (d, J=4.0 Hz)	7.04 (d, J=4.0 Hz)
4	6.28 (d, J=4.0 Hz)	6.32 (d, J=4.0 Hz)
6a	4.94 (d, J=5.7 Hz)	4.78 (dd, J=12.0, 3.0 Hz)
6b	4.94 (d, J=5.7 Hz)	4.60 (dd, J=12.0, 3.0 Hz)
7-OH	5.42 (t, J=5.7 Hz)	2.20 (t, J=3.0 Hz)
9	-	5.19 (d, J=6.0 Hz)
10	2.80 (m)	2.90 (m)
11	1.00 (d, J=7.0 Hz)	1.12 (d, J=7.0 Hz)
12	1.35 (d, J=7.0 Hz)	1.45 (d, J=7.0 Hz)
CHO	9.75 (s)	9.75 (s)

<sup>13</sup>C-NMR Data (in CDCl3)

Carbon Position	$\delta$ (ppm)
2	131.9
3	125.7
4	111.4
5	137.9
6	65.5
8	176.0
9	84.7
10	33.3
11	11.2
12	15.3
CHO	185.3

## Experimental Protocols

Isolation: The phenolic fraction from a 95% EtOH extract of ground *Quararibea funebris* flowers was subjected to preparative silica-gel thin-layer chromatography (TLC) with 2% MeOH in CHCl<sub>3</sub> as the mobile phase to yield **Funebral**[\[4\]](#).

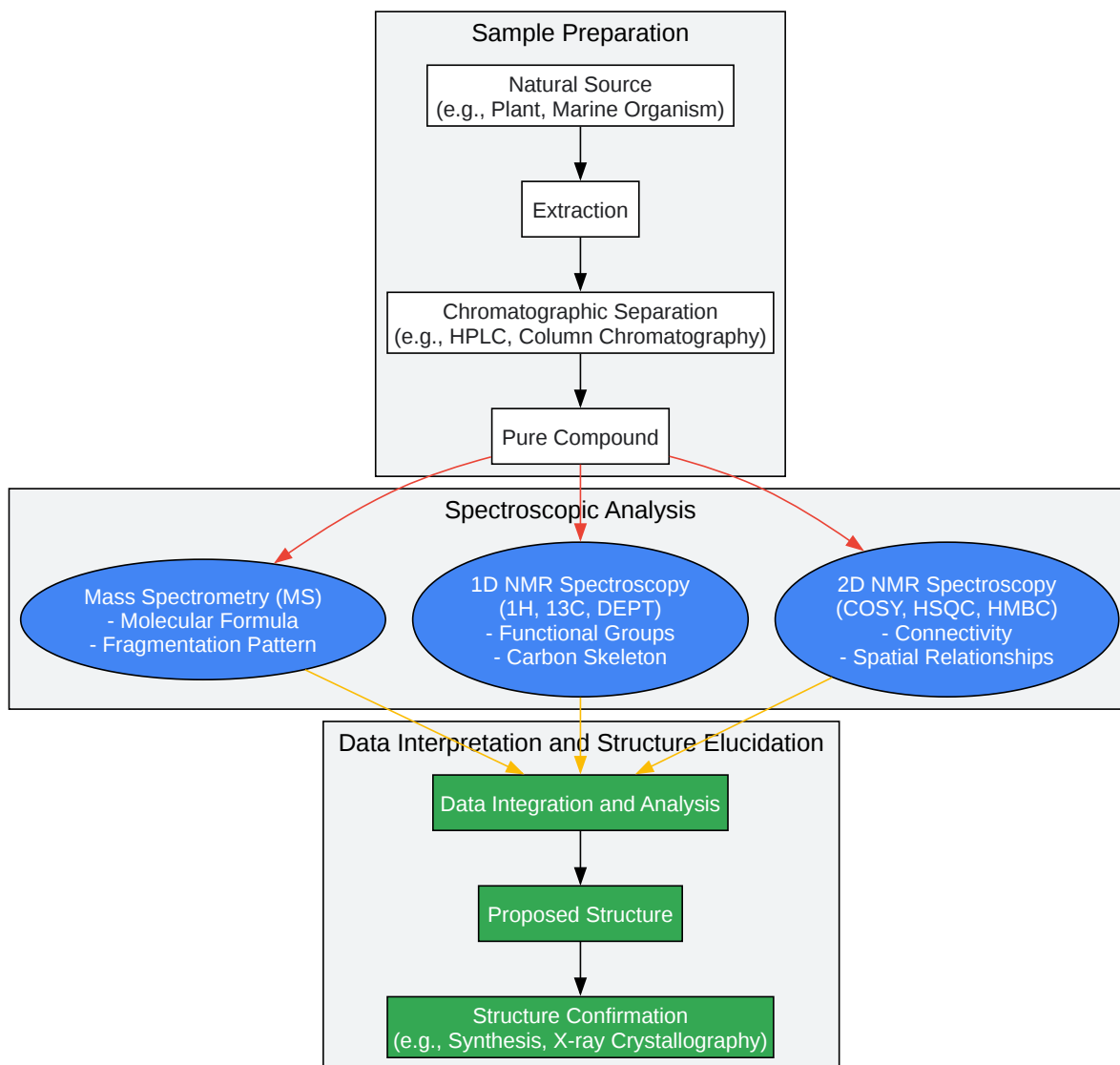
Mass Spectrometry: High-resolution mass spectra were obtained to establish the molecular formula[\[4\]](#).

NMR Spectroscopy: <sup>1</sup>H-NMR spectra were recorded at 470 MHz. <sup>13</sup>C-NMR spectra were obtained at 50 MHz, including an Attached Proton Test (APT) spectrum to aid in structure elucidation[\[3\]](#)[\[4\]](#).

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the structural elucidation of a natural product using spectroscopic techniques.

## Workflow for Spectroscopic Elucidation of Natural Products

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages in the isolation and structural determination of natural products using spectroscopic methods.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. New Casbane and Cembrane Diterpenoids from an Okinawan Soft Coral, Lobophytum sp - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. Funebral, a new pyrrole lactone alkaloid from Quararibea funebris - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. [datapdf.com](#) [[datapdf.com](#)]
- 4. [datapdf.com](#) [[datapdf.com](#)]
- To cite this document: BenchChem. [Spectroscopic Data of Funebral: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b009795#spectroscopic-data-for-funebral-nmr-ms>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)